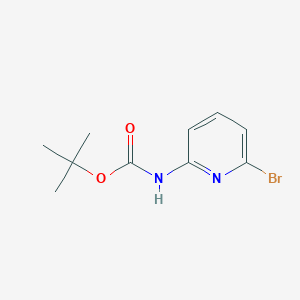

Tert-butyl (6-bromopyridin-2-YL)carbamate

描述

2-(Boc-amino)-6-bromopyridine

作用机制

Target of Action

The primary targets of “Tert-butyl (6-bromopyridin-2-YL)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .

生物活性

Tert-butyl (6-bromopyridin-2-YL)carbamate is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13BrN2O

- CAS Number : 116026-98-3

- Purity : 95%

- Form : Typically available as a lyophilized powder.

This compound functions primarily as an inhibitor of bromodomain-containing proteins, specifically CBP/EP300. These proteins play critical roles in regulating gene expression through their interactions with acetylated histones. Inhibition of these bromodomains can lead to altered transcriptional activity associated with various diseases, including cancer and inflammatory conditions.

Key Mechanisms:

- Inhibition of CBP/EP300 : The compound selectively inhibits the bromodomains of CBP/EP300, which are implicated in numerous pathological processes, including oncogenesis and inflammation .

- Modulation of Gene Expression : By interfering with the binding of acetylated lysines on histones, this compound can modulate the expression of genes involved in cell proliferation and survival .

Biological Activity

The biological activity of this compound has been documented in various studies:

- Anticancer Activity : Research indicates that compounds targeting CBP/EP300 bromodomains can suppress tumor growth by inhibiting pathways that promote cell survival and proliferation. For instance, studies have shown that these inhibitors can significantly reduce the viability of cancer cell lines in vitro .

- Anti-inflammatory Effects : The modulation of inflammatory pathways through the inhibition of CBP/EP300 has been observed, suggesting potential applications in treating chronic inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that bromodomain inhibitors may also exert neuroprotective effects, potentially beneficial for neurodegenerative diseases .

Case Studies

A selection of case studies highlights the effectiveness and potential applications of this compound:

科学研究应用

Synthesis of Tert-butyl (6-bromopyridin-2-YL)carbamate

The synthesis of this compound typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), conducted under an inert atmosphere to enhance yield and purity.

Chemistry

- Building Block for Synthesis : this compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Transformations : The compound is utilized in multiple organic transformations, aiding in the development of new synthetic methodologies.

Biology

- Biological Pathway Studies : This compound is employed as a probe to investigate enzyme activities and biological pathways. Its ability to interact with specific molecular targets makes it valuable for studying biochemical processes.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties, making them candidates for further development as antibiotic adjuvants against resistant strains of bacteria like Acinetobacter baumannii .

Medicinal Chemistry

- Drug Development : this compound is used in the synthesis of pharmaceutical compounds. Its role as an intermediate facilitates the creation of drug candidates targeting various diseases.

- Modulators of Biological Activity : The compound can modulate the activity of ATP-binding cassette transporters, which are crucial in drug resistance mechanisms . This property positions it as a potential therapeutic agent in overcoming multidrug resistance.

Antibacterial Studies

Recent studies have highlighted the antibacterial potential of compounds derived from this compound. For instance, modifications to the carbamate structure have led to new derivatives that show enhanced activity against Gram-positive bacteria, demonstrating their potential as antibiotic adjuvants .

Drug Resistance Research

Research has focused on using this compound to develop new strategies for combating antibiotic resistance. By acting on specific molecular targets involved in drug transport and metabolism, derivatives have shown promise in enhancing the efficacy of existing antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Chemistry | Building block for synthesis | Used in organic transformations |

| Biology | Probe for enzyme activity | Investigated enzyme interactions |

| Medicinal Chemistry | Intermediate in drug synthesis | Development of antibiotic adjuvants |

| Drug Resistance | Modulator of transporters | Enhances efficacy against resistant bacteria |

属性

IUPAC Name |

tert-butyl N-(6-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDMEUOIVUZTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516041 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344331-90-4 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。